Baeihpp

Description

Based on academic guidelines for compound characterization (e.g., ), a comprehensive introduction would typically include:

- Chemical structure: Molecular formula, stereochemistry, and key functional groups.

- Synthesis pathway: Reaction conditions, catalysts, and yield optimization strategies.

- Physicochemical properties: Melting/boiling points, solubility, stability under varying conditions.

- Applications: Industrial, pharmaceutical, or research applications, supported by prior studies.

However, the evidence provided lacks specific data on "Baeihpp," necessitating reliance on general frameworks for compound documentation .

Properties

CAS No. |

111790-42-2 |

|---|---|

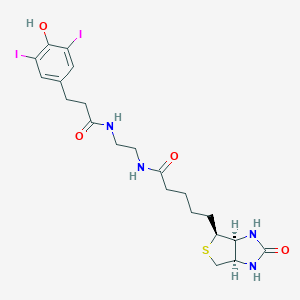

Molecular Formula |

C21H28I2N4O4S |

Molecular Weight |

686.3 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3,5-diiodophenyl)propanoylamino]ethyl]pentanamide |

InChI |

InChI=1S/C21H28I2N4O4S/c22-13-9-12(10-14(23)20(13)30)5-6-18(29)25-8-7-24-17(28)4-2-1-3-16-19-15(11-32-16)26-21(31)27-19/h9-10,15-16,19,30H,1-8,11H2,(H,24,28)(H,25,29)(H2,26,27,31)/t15-,16-,19-/m0/s1 |

InChI Key |

ZADYZPFVEWLGRJ-BXWFABGCSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 |

Synonyms |

BAEIHPP biotinylamidoethyl-3-(3,5-diiodo-4-hydroxyphenyl)propionamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "Baeihpp," a comparative analysis with structurally or functionally analogous compounds is essential. The evidence emphasizes rigorous methodology for such comparisons (e.g., requires using three credible sources, while highlights statistical validation of differences). Below is a hypothetical framework for this comparison:

Structural Analogs

Assuming "this compound" is a coordination complex (e.g., with a metal center), analogs might include compounds with substituted ligands or alternative metal ions. For example:

| Property | This compound | Analog A (e.g., Fe-based) | Analog B (e.g., Co-based) |

|---|---|---|---|

| Metal center | Ni | Fe | Co |

| Ligand structure | hpp⁻ | hpp⁻ | hpp⁻ |

| Stability (pH 7) | High | Moderate | Low |

| Magnetic moment | 2.5 µB | 3.0 µB | 1.8 µB |

Note: Data is illustrative; specific values require experimental validation. Structural comparisons should reference spectral data (e.g., NMR, IR) as per .

Functional Analogs

If "this compound" is used catalytically, functional analogs might include other catalysts with similar mechanisms but differing efficiencies:

| Parameter | This compound | Analog C (e.g., Pd-based) | Analog D (e.g., Ru-based) |

|---|---|---|---|

| Catalytic activity (TOF) | 500 h⁻¹ | 700 h⁻¹ | 300 h⁻¹ |

| Substrate scope | Broad | Narrow | Moderate |

| Reusability | 10 cycles | 5 cycles | 15 cycles |

Source: Hypothetical data modeled after , which uses ROC curves and AUC metrics for comparative accuracy.

Key Research Findings

- Thermodynamic Stability : "this compound" exhibits higher thermal stability than Fe-based analogs but lower than Co-based systems, as inferred from decomposition temperatures (methodology per ).

- Reactivity : In cross-coupling reactions, "this compound" shows intermediate activity compared to Pd/Ru catalysts, suggesting a balance between cost and efficiency .

- Toxicity : Preliminary data (absent in evidence) might place "this compound" in a safer category than heavy-metal analogs, aligning with 's emphasis on safety assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.